molecular formula C14H10FN3O4 B11679093 Hydrazine, N-(4-fluorobenzoyl)-N'-(3-nitrobenzoyl)-

Hydrazine, N-(4-fluorobenzoyl)-N'-(3-nitrobenzoyl)-

Cat. No.: B11679093
M. Wt: 303.24 g/mol
InChI Key: KVLFLCOCFDACPP-UHFFFAOYSA-N
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Description

4-Fluoro-N’-(3-nitrobenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorine atom at the 4-position and a nitro group at the 3-position on the benzoyl ring, coupled with a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N’-(3-nitrobenzoyl)benzohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-fluoro-3-nitrobenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is subsequently reacted with benzohydrazide under controlled conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for 4-Fluoro-N’-(3-nitrobenzoyl)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N’-(3-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The hydrazide moiety can be hydrolyzed to yield the corresponding carboxylic acid and hydrazine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Hydrolysis: Acidic or basic conditions, water or aqueous solvents.

Major Products Formed

    Reduction: 4-Fluoro-N’-(3-aminobenzoyl)benzohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Fluoro-3-nitrobenzoic acid and hydrazine.

Scientific Research Applications

4-Fluoro-N’-(3-nitrobenzoyl)benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-N’-(3-nitrobenzoyl)benzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the nitro group and the fluorine atom can influence its binding affinity and specificity towards molecular targets. The hydrazide moiety can form hydrogen bonds or coordinate with metal ions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: Similar structure but with a hydroxyl group instead of a nitro group.

    4-Fluoro-3-nitrobenzoic acid: Lacks the hydrazide moiety, simpler structure.

    4-Fluoro-3-nitrobenzyl alcohol: Contains an alcohol group instead of the hydrazide moiety.

Uniqueness

4-Fluoro-N’-(3-nitrobenzoyl)benzohydrazide is unique due to the combination of the fluorine atom, nitro group, and hydrazide moiety. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H10FN3O4

Molecular Weight

303.24 g/mol

IUPAC Name

N'-(4-fluorobenzoyl)-3-nitrobenzohydrazide

InChI

InChI=1S/C14H10FN3O4/c15-11-6-4-9(5-7-11)13(19)16-17-14(20)10-2-1-3-12(8-10)18(21)22/h1-8H,(H,16,19)(H,17,20)

InChI Key

KVLFLCOCFDACPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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